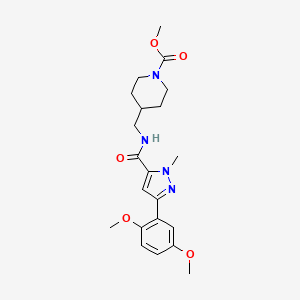
methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including the target compound, exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain derivatives inhibited these cytokines by 61–85% and 76–93%, respectively, compared to standard drugs like dexamethasone .
2. Anticancer Activity
The compound's structural components suggest potential anticancer activity. Compounds containing pyrazole and piperidine moieties have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG-2 (human liver carcinoma) and others. Notably, specific derivatives have shown promising results in inhibiting cell proliferation, indicating a possible mechanism involving apoptosis induction or cell cycle arrest .
3. Anticonvulsant Activity
The presence of the pyrazole ring is associated with anticonvulsant effects in various studies. Pyrazole derivatives have been reported to provide protection against seizures in animal models, suggesting that the compound may possess similar protective qualities .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, some pyrazole derivatives have been shown to inhibit cyclooxygenases (COX) and other enzymes critical for inflammatory responses .
2. Receptor Interaction
Molecular docking studies suggest that the compound may interact with various receptors, potentially modulating their activity. For example, docking with human prostaglandin reductase (PTGR2) indicated plausible inhibitory actions .
Case Studies
Several studies have investigated the biological activities of related compounds:
特性
IUPAC Name |
methyl 4-[[[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-24-18(12-17(23-24)16-11-15(28-2)5-6-19(16)29-3)20(26)22-13-14-7-9-25(10-8-14)21(27)30-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGQQQAGASGHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














